molecular formula C12H25N B12090765 2-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

2-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Cat. No.: B12090765
M. Wt: 183.33 g/mol
InChI Key: BEBSPGROHXLRJS-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is an organic compound characterized by its cyclohexane ring substituted with an amine group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a reductive amination process.

    Reductive Amination: Cyclohexanone is reacted with 2-methylbutan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis would utilize automated reactors and optimized reaction conditions to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, converting the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

2-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the additional methyl groups.

    2-methylcyclohexanamine: Similar structure but without the 3-methylbutan-2-yl group.

    N-methylcyclohexylamine: Contains a methyl group on the nitrogen atom but lacks the additional alkyl substitution.

Uniqueness

2-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

2-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-9(2)11(4)13-12-8-6-5-7-10(12)3/h9-13H,5-8H2,1-4H3

InChI Key

BEBSPGROHXLRJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(C)C(C)C

Origin of Product

United States

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